molecular formula C10H15NO5S B7771447 Metacaine

Metacaine

Cat. No.: B7771447
M. Wt: 261.30 g/mol
InChI Key: FQZJYWMRQDKBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metacaine, commonly known as MS-222 or Tricaine methanesulfonate, is a white powder utilized as a primary anesthetic and sedative for aquatic organisms, especially in fisheries and teleost research. It functions as a muscle relaxant by blocking voltage-gated sodium channels, thereby preventing the initiation and propagation of action potentials in nerve cells. This action inhibits signal transmission between the brain and extremities, leading to a loss of sensory input and muscle contractions . In research settings, this compound is extensively used for the general anesthesia of free-swimming fish, facilitating procedures like surgery, handling, and biometrics. Studies on species like Tilapia leucosticta and Rutilus rutilus have determined the threshold concentrations required for effective anesthesia . Beyond its central effects, this compound also exhibits a local anesthetic effect, as confirmed by the reduced response of trigeminal nerve fibers to mechanical stimulation after topical application . Neurophysiological research indicates that this compound differentially affects efferent and afferent nerve activity in systems like the lateral-line, demonstrating both central and peripheral neurological impacts . When preparing a solution, it is crucial to dissolve this compound in water and buffer it to a neutral pH (e.g., 6.5-7.5) using sodium bicarbonate, as the compound itself can significantly increase water acidity . Solutions should be prepared fresh for each use due to the compound's light sensitivity and potential to form toxic decomposition products over time . This product is intended For Research Use Only.

Properties

IUPAC Name

(3-ethoxycarbonylphenyl)azanium;methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.CH4O3S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h3-6H,2,10H2,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZJYWMRQDKBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)[NH3+].CS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Veterinary Medicine

Metacaine is primarily employed in veterinary practices for the anesthesia of fish and other aquatic animals. Its effectiveness in inducing anesthesia has been documented through various studies.

Anesthetic Efficacy

  • Concentration Thresholds : Research indicates that a concentration of 1:1500 (w/w) is sufficient to induce general anesthesia in fish species such as Tilapia leucosticta and Rutilus rutilus .
  • Recovery Rates : After a 3-minute exposure to this compound, a 70% reduction in efferent spontaneous activity was observed, with recovery to 90% after 30 minutes of fresh water exposure .

Neurological Research

This compound's effects on neural function have been extensively studied, particularly regarding its action on voltage-gated sodium channels.

Aquaculture

In aquaculture, this compound is used to minimize stress during handling and transport of fish.

Stress Reduction

  • Application of this compound prior to transport has been shown to reduce stress indicators in fish, leading to improved survival rates during transport .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound in various settings.

Study Application Findings
Study 1Fish AnesthesiaEffective at 1:1500 concentration; rapid recovery observed .
Study 2Neurological ImpactBlocks action potentials but does not prevent muscle contraction .
Study 3Aquaculture Stress ManagementReduced stress indicators during transport .

Safety and Toxicity

While this compound is generally considered safe for use in aquatic species, there are considerations regarding its toxicity.

Toxicity Levels

  • Toxicity studies indicate that while this compound is effective at low concentrations, higher doses can lead to adverse effects on fish health . Continuous monitoring during administration is recommended to avoid overdosing.

Comparison with Similar Compounds

Pharmacokinetics and Efficacy

  • Induction and Recovery Times :
    In lumpfish (Cyclopterus lumpus), this compound (100–400 mg L⁻¹) induces anesthesia in 4.5 ± 2.0 minutes at 6°C and 2.4 ± 0.3 minutes at 12°C, with recovery times under 3 minutes at lower concentrations. Benzocaine (100–800 mg L⁻¹) shows similar trends but requires higher doses (e.g., 400 mg L⁻¹ benzocaine induces anesthesia in ~7 minutes at 12°C) .
    • Temperature Sensitivity : Both compounds exhibit shorter induction times at warmer temperatures, but this compound’s recovery phases are more temperature-stable compared to benzocaine .

Physiological Impact

  • This compound causes significant increases in blood osmolality and Na⁺ concentrations, particularly after prolonged exposure (120 minutes). Benzocaine, while effective, shows less pronounced metabolic disruption under similar conditions .
Parameter This compound (400 mg L⁻¹) Benzocaine (400 mg L⁻¹)
Induction Time (6°C) 4.5 ± 2.0 min 7.0 ± 1.5 min
Recovery Time (12°C) <3 min ~7 min
Osmolality Increase Significant (P<0.05) Moderate
Temperature Sensitivity High Moderate

This compound vs. Isoeugenol

Pharmacokinetics and Efficacy

  • Induction and Recovery: Isoeugenol (10–40 mg L⁻¹) has markedly longer induction times (14.1 ± 2.2 minutes at 6°C vs. 6.5 ± 2.0 minutes at 12°C) and prolonged recovery phases (>7 minutes) compared to this compound .

Physiological and Stress Responses

  • Isoeugenol induces transient cortisol spikes (30-minute exposure) and significant glucose elevation after 120 minutes, whereas this compound stabilizes cortisol levels but causes sustained osmolality and Na⁺ imbalances .
  • Neurophysiological Effects: this compound suppresses both afferent and efferent nerve activity in the lateral-line system, complicating neurophysiological studies. Isoeugenol, while less studied, shows fewer central effects .
Parameter This compound (200 mg L⁻¹) Isoeugenol (20 mg L⁻¹)
Cortisol Response Transient increase Sustained increase
Glucose Elevation None Significant (P<0.05)
Nerve Activity Suppression Central + Peripheral Peripheral only

Preparation Methods

Oxidative Functionalization of Amine Precursors

A patent describing the synthesis of lidocaine degradation impurities provides insights into oxidation strategies that may be adaptable for Metacaine. For example, the oxidation of 2-(diethylamino)-N,N-diethylacetamide using tert-butyl peroxide, oxone, or sodium perborate yields 2-(diethyloxyamine)-N,N-diethylacetamide. This two-step process involves:

  • Oxidation : Reacting the amine precursor with an oxidant (e.g., tert-butyl peroxide) in methanol at 40°C for 3 hours.

  • Coupling : Combining the oxidized intermediate with 2,6-dimethylaniline in glacial acetic acid to form the final product.

While this method targets lidocaine derivatives, analogous steps could theoretically apply to this compound by substituting the starting amine with methyl 3-aminobenzoate.

Table 1: Representative Reaction Conditions for Amine Oxidation

OxidantSolventTemperature (°C)Time (h)Yield (%)Purity (%)
tert-Butyl peroxideMethanol40392.697.5
Oxone complex saltMethanol40392.497.2
Sodium perborateMethanol40393.997.4

Data adapted from lidocaine impurity synthesis.

Esterification and Amidation Approaches

Esterification of 3-(Diethylamino)benzoic Acid

A plausible route to this compound involves esterification of 3-(diethylamino)benzoic acid with methanol. This reaction typically employs acid catalysts (e.g., sulfuric acid) under reflux conditions. However, no direct experimental data for this specific compound are available in the provided sources.

Challenges in Purification and Yield Optimization

The patent highlights challenges in purifying oxidation products, necessitating solvent extraction (e.g., dichloromethane) and reduced-pressure distillation. Similar purification steps would likely apply to this compound, given its structural complexity.

Comparative Analysis of Anaesthetic Synthesis

This compound’s reduced sodium current blockade compared to benzocaine suggests that its synthesis may prioritize functional group stability. For instance, the diethylamino group in this compound could necessitate protective strategies during oxidation to prevent over-functionalization.

Q & A

Basic Research Question

  • Guidance : Experimental designs must include detailed protocols for synthesis, characterization, and pharmacological testing. Follow journal guidelines (e.g., Medicinal Chemistry Research) to separate Materials and Methods from Results, ensuring all procedures (e.g., solvent systems, reaction conditions) are explicitly described .
  • Key Considerations :
    • Include purity validation (e.g., NMR, HPLC) for novel derivatives .
    • Predefine statistical methods (e.g., ANOVA for dose-response studies) to avoid post-hoc bias .
    • Address confounding variables (e.g., solvent stability, temperature fluctuations) through controlled replicates .

What analytical methods are most robust for resolving contradictions in this compound’s reported pharmacological mechanisms?

Advanced Research Question

  • Guidance : Contradictory data (e.g., varying receptor binding affinities) require systematic re-evaluation using orthogonal techniques:
    • In vitro : Compare radioligand binding assays with functional cAMP assays .
    • In silico : Validate docking predictions via molecular dynamics simulations to assess binding stability .
    • Meta-Analysis : Apply PRISMA guidelines to aggregate studies, highlighting methodological heterogeneity (e.g., cell line differences) .
  • Data Interpretation : Use principal contradiction analysis to identify dominant factors (e.g., assay sensitivity vs. compound solubility) .

How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound-related studies?

Q. Methodological Focus

  • Metadata Requirements : Follow NFDI4Chem standards to document synthesis protocols, analytical parameters (e.g., LC-MS gradients), and raw spectral data .
  • Repositories : Use domain-specific platforms (e.g., Zenodo for chemistry) with persistent identifiers (DOIs) and machine-readable formats (e.g., SDF for structures) .
  • Provenance : Track compound batches, including supplier details (e.g., CAS numbers, purity certificates) .

What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s structure-activity relationships (SAR)?

Q. Basic to Advanced Transition

  • Basic : Use PICO (Population: target receptor; Intervention: this compound derivative; Comparison: reference ligand; Outcome: IC₅₀) to narrow SAR objectives .
  • Advanced : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives with unexplored substituents (e.g., halogenated analogs) .
  • Pitfalls to Avoid : Overly broad questions (e.g., “How does this compound work?”) lack specificity; instead, ask, “Does para-fluorination enhance this compound’s selectivity for α-subtype adrenergic receptors?” .

How should researchers integrate qualitative and quantitative findings in systematic reviews of this compound’s therapeutic potential?

Q. Advanced Methodology

  • Meta-Synthesis : Blend pharmacological data (e.g., IC₅₀ values) with qualitative insights (e.g., patient-reported outcomes in clinical trials) using thematic analysis .
  • Data Harmonization : Normalize metrics (e.g., convert mM to µM) and resolve terminology conflicts (e.g., “efficacy” vs. “potency”) through expert consensus .
  • Visualization : Use forest plots for quantitative synthesis and concept maps for qualitative themes .

What validation criteria are critical for computational models predicting this compound’s metabolic pathways?

Q. Advanced Technical Focus

  • Model Calibration : Compare in silico predictions (e.g., CYP450 metabolism via Schrödinger’s QikProp) with in vitro microsomal assay results .
  • Sensitivity Analysis : Test model robustness against parameter variations (e.g., binding site protonation states) .
  • Reporting Standards : Adhere to COMBINE guidelines for sharing model scripts and validation datasets .

How can inconsistencies in this compound’s cytotoxicity profiles across studies be systematically addressed?

Q. Contradiction Analysis

  • Root-Cause Investigation :
    • Compare cell viability assays (e.g., MTT vs. ATP luminescence) .
    • Control for batch-to-batch variability in compound purity .
  • Ethical Reporting : Disclose all negative results (e.g., lack of cytotoxicity in certain cell lines) to avoid publication bias .

What are best practices for synthesizing and characterizing novel this compound analogs?

Q. Basic Methodology

  • Synthesis : Document reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography gradients) .
  • Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) and crystallographic details (if available) .
  • Purity Thresholds : Specify HPLC purity ≥95% for biological testing .

How should researchers design dose-response studies to minimize false positives in this compound’s efficacy assessments?

Q. Experimental Design Focus

  • Power Analysis : Precalculate sample sizes using tools like G*Power to ensure statistical validity .
  • Control Groups : Include vehicle controls and reference compounds (e.g., lidocaine for local anesthesia studies) .
  • Blinding : Implement double-blinding for in vivo studies to reduce observer bias .

What strategies enhance the rigor of literature reviews on this compound’s mechanism of action?

Q. Methodological Depth

  • Search Strategy : Use Boolean operators (e.g., “this compound AND (kinase inhibition OR ion channel modulation)”) across databases (Scopus, PubMed) .
  • Critical Appraisal : Apply QUADAS-2 to assess bias in pharmacological studies .
  • Gaps Identification : Map reviewed studies to highlight underinvestigated targets (e.g., TRPV1 receptors) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metacaine
Reactant of Route 2
Metacaine

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